molecular formula C10H11FOS B14044282 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14044282
M. Wt: 198.26 g/mol
InChI Key: HLBXCHVRHBVLOD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is a propiophenone derivative featuring a phenyl ring substituted with fluorine at the 3-position and a methylthio (-SMe) group at the 5-position.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(3-fluoro-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3

InChI Key

HLBXCHVRHBVLOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC)F

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 3-Fluoro-5-(methylthio)benzaldehyde with Grignard Reagents

One of the most documented methods involves the reaction of 3-fluoro-5-(methylthio)benzaldehyde with a Grignard reagent such as methylmagnesium bromide to form a secondary alcohol intermediate. Subsequent oxidation of this intermediate yields the target ketone, this compound.

Reaction Scheme:

  • 3-Fluoro-5-(methylthio)benzaldehyde + Methylmagnesium bromide → Secondary alcohol intermediate
  • Oxidation of secondary alcohol (e.g., PCC, chromium-based oxidants) → this compound

This method is favored due to its straightforward approach and relatively high yields.

Claisen Condensation and Subsequent Functional Group Transformations

Another approach, extrapolated from related synthetic methodologies, involves Claisen condensation of substituted acetophenones with esters (such as ethyl formate) to generate β-diketones or β-ketoaldehydes, which can then be transformed into the desired ketone through appropriate functional group manipulations.

While specific patents detail Claisen condensation for related compounds (e.g., fluoxetine precursors), similar strategies could be adapted for this compound by selecting the appropriate substituted acetophenone and ester.

Reduction and Oxidation Steps for Intermediate Conversion

In related synthetic routes, reduction of α,β-unsaturated ketones or propenones with sodium borohydride in acidic media (e.g., glacial acetic acid) is employed to convert intermediates into alcohols, which can then be oxidized or further functionalized to yield the target ketone.

This approach is supported by patent literature describing the reduction of 1-phenyl-3-methylamino-1-propen-1-one derivatives to corresponding alcohols, implying applicability in similar aromatic ketone preparations.

Summary Table of Preparation Methods

Method Number Starting Material Key Reagents/Conditions Intermediate(s) Final Step Reference/Notes
1 3-Fluoro-5-(methylthio)benzaldehyde Methylmagnesium bromide, Oxidant (e.g., PCC) Secondary alcohol intermediate Oxidation to ketone Common synthetic method for aryl ketones
2 Substituted acetophenone + ethyl formate Claisen condensation, then functional group manipulation β-Ketoaldehyde/diketone Conversion to ketone Adapted from fluoxetine precursor synthesis
3 α,β-Unsaturated ketone derivatives Sodium borohydride, glacial acetic acid Alcohol intermediate Oxidation or further modification Reduction/oxidation steps in related syntheses

Chemical Reaction Analysis Relevant to Preparation

  • Grignard Reagent Addition: The nucleophilic addition of methylmagnesium bromide to the aldehyde carbonyl is a key step, forming a secondary alcohol intermediate. This step requires anhydrous conditions and careful control of temperature to avoid side reactions.

  • Oxidation: The secondary alcohol intermediate is oxidized to the ketone using mild oxidants such as pyridinium chlorochromate (PCC) or other chromium(VI)-based reagents, ensuring selective oxidation without over-oxidation to carboxylic acids.

  • Claisen Condensation: Formation of β-diketones or β-ketoaldehydes via Claisen condensation allows for carbon chain extension and introduction of the ketone functionality adjacent to the aromatic ring.

  • Reduction of α,β-Unsaturated Ketones: Sodium borohydride in acidic media reduces unsaturated ketones to saturated alcohols, which can be further oxidized or functionalized.

Research Discoveries and Applications Related to Preparation

  • The presence of the fluorine atom and methylthio group influences the reactivity of the aromatic ring and the stability of intermediates during synthesis, necessitating optimized reaction conditions to achieve high selectivity.

  • Research indicates that methylthio substituents can enhance lipophilicity and affect the electronic properties of the aromatic ring, which can impact the efficiency of nucleophilic additions and oxidations in the synthetic route.

  • The synthetic methods described are consistent with those used in the preparation of intermediates for pharmaceuticals, such as fluoxetine analogs, demonstrating the utility of these approaches in medicinal chemistry applications.

Chemical Reactions Analysis

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The interplay between substituents on the phenyl ring significantly impacts chemical reactivity and physical properties. Below is a structural and electronic comparison with key analogs:

Table 1: Structural and Electronic Comparison of Propanone Derivatives
Compound Name Substituents (Position) Electron Effects Molecular Formula Molecular Weight Key Properties/Applications
1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one 3-Fluoro, 5-(methylthio) Mixed (EWG + EDG) C10H11FOS 210.25 Hypothesized enhanced stability and unique reactivity due to substituent balance.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one 3-Fluoro, 5-(trifluoromethyl) Strong EWG (CF₃) C10H8F4O 220.16 High hydrophobicity; used in agrochemicals/pharmaceuticals. Boiling point: ~198°C .
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one 3-(Methylthio), 2-(trifluoromethyl) Mixed (EDG + EWG) C11H11F3OS 248.27 Potential for dual reactivity (nucleophilic/electrophilic sites) .
3-chloro-1-(thiophen-2-yl)propan-1-one Thiophene-2-yl, 3-Chloro Heterocyclic EDG (thiophene) C7H7ClOS 174.64 Synthesized via Friedel-Crafts acylation; used in organic electronics .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methylthio group in the target compound donates electrons via resonance, while fluorine withdraws electrons inductively. This balance may stabilize intermediates in synthesis or enhance binding in biological systems.
  • Trifluoromethyl Analogs : Compounds like 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one exhibit stronger electron-withdrawing effects, increasing electrophilicity of the ketone for nucleophilic attacks.

Positional Isomerism and Steric Effects

The positions of substituents influence steric hindrance and molecular interactions:

  • Meta vs. Para Substitution : The target compound’s 3,5-substitution pattern creates a symmetrical electronic environment, whereas analogs like 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one have ortho-substituents, leading to steric clashes and altered reactivity.
  • Thiophene vs. Phenyl Cores : Thiophene-containing analogs (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one ) exhibit lower aromatic stabilization but higher polarizability, making them suitable for conductive materials.

Research Findings :

  • Biological Activity : Methylthio groups in compounds like the pyrrole derivative correlate with competitive enzyme inhibition, suggesting the target compound may have similar bioactivity.
  • Synthetic Methods : The target compound could be synthesized via Friedel-Crafts acylation (as in ) or cross-coupling (as in ), depending on substituent compatibility.

Physical Properties and Solubility

  • Volatility and Odor : Methylthio groups are associated with volatile compounds (e.g., 1-(methylthio)-propane in Tuber species ), though the target compound’s ketone group likely reduces volatility.
  • Hydrophobicity : Trifluoromethyl analogs exhibit higher hydrophobicity, whereas the target compound’s methylthio group may improve solubility in polar aprotic solvents.

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